molecular formula C18H15N B1445544 4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline CAS No. 778593-53-6

4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline

Cat. No.: B1445544
CAS No.: 778593-53-6
M. Wt: 245.3 g/mol
InChI Key: VULMLGBRQJQGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline is an organic compound characterized by its unique structure, which includes ethynyl groups attached to a phenyl ring and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline typically involves a Sonogashira coupling reaction. This reaction is performed between 4-iodo-N,N-dimethylaniline and 4-ethynylphenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, such as argon, and requires a base like triethylamine to facilitate the coupling process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The nitro group in the aniline moiety can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Conversion to primary amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π stacking interactions, while the dimethylaniline moiety can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)benzoic acid
  • 1,3,5-Tris[(4-ethynylphenyl)ethynyl]benzene
  • 3-[(4-ethynylphenyl)ethynyl]pyridine

Uniqueness

4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline is unique due to its combination of ethynyl groups and a dimethylaniline moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

4-[2-(4-ethynylphenyl)ethynyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c1-4-15-5-7-16(8-6-15)9-10-17-11-13-18(14-12-17)19(2)3/h1,5-8,11-14H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULMLGBRQJQGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743306
Record name 4-[(4-Ethynylphenyl)ethynyl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778593-53-6
Record name 4-[(4-Ethynylphenyl)ethynyl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline
Reactant of Route 2
Reactant of Route 2
4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline
Reactant of Route 3
Reactant of Route 3
4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline
Reactant of Route 4
Reactant of Route 4
4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline
Reactant of Route 5
Reactant of Route 5
4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline
Reactant of Route 6
Reactant of Route 6
4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.